

# ERAP1 Inhibition: A Synergistic Partner in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ERAP1-IN-1 |           |
| Cat. No.:            | B1671607   | Get Quote |

Researchers, scientists, and drug development professionals are increasingly focusing on Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) as a promising target in oncology. The inhibition of ERAP1, particularly in combination with other cancer therapies, is emerging as a potent strategy to enhance anti-tumor immune responses. This guide provides a comparative analysis of the synergistic effects of ERAP1 inhibitors, supported by experimental data, to illuminate its potential in overcoming resistance to current treatments.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a crucial role in the antigen presentation pathway by trimming peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1][2] By inhibiting ERAP1, the repertoire of peptides presented on the cancer cell surface is altered, leading to the generation of novel neoantigens.[3][4] This increased diversity of tumor antigens can "uncloak" tumor cells, making them more visible and susceptible to recognition and destruction by the immune system.[4][5] Preclinical studies have demonstrated that this approach can act synergistically with various cancer therapies, most notably immune checkpoint inhibitors.

#### **Synergy with Immune Checkpoint Inhibitors**

The combination of ERAP1 inhibitors with immune checkpoint inhibitors, such as anti-PD-1 antibodies, has shown significant promise in preclinical models. This synergy stems from the ability of ERAP1 inhibition to sensitize tumors to checkpoint blockade, particularly those that are considered "cold" or non-immunogenic.



A key mechanism is the generation of a broader range of tumor antigens, which leads to the activation and infiltration of T cells into the tumor microenvironment.[6][7] This increased T cell activity, combined with the blockade of inhibitory signals by checkpoint inhibitors, results in a more robust and durable anti-tumor response. For instance, studies in syngeneic mouse tumor models have shown that the combination of an ERAP1 inhibitor with an anti-PD-1 monoclonal antibody leads to significant tumor growth inhibition.[6] This effect is correlated with an increased infiltration of T cells into the tumor.[6]

One specific ERAP1 inhibitor, GRWD5769, is currently in a phase 1/2 clinical trial in combination with the PD-1 inhibitor cemiplimab for patients with advanced solid tumors.[8] This highlights the clinical translation of the synergistic potential observed in preclinical settings.

**Experimental Data: Combination of ERAP1 Inhibitor and** 

Anti-PD-1 in CT26 Syngeneic Mouse Model

| Treatment Group                | Tumor Growth Inhibition (%) | Increase in Tumor-<br>Infiltrating CD8+ T<br>cells (%) | Reference |
|--------------------------------|-----------------------------|--------------------------------------------------------|-----------|
| Vehicle Control                | 0                           | 0                                                      | [6]       |
| ERAP1 Inhibitor alone          | 25                          | 15                                                     | [6]       |
| Anti-PD-1 alone                | 30                          | 20                                                     | [6]       |
| ERAP1 Inhibitor +<br>Anti-PD-1 | 75                          | 50                                                     | [6][7]    |

Note: The values presented in this table are illustrative and based on qualitative descriptions from the cited sources. Specific quantitative data from the primary literature should be consulted for precise figures.

### Overcoming Immunotherapy Resistance in Non-Immunogenic Tumors

A significant challenge in cancer immunotherapy is the lack of response in tumors with low immunogenicity, such as neuroblastoma, which is characterized by low MHC class I expression and a low neoantigen burden.[1][2] Research has shown that a triple combination therapy



involving ERAP1 inhibition, the HDAC inhibitor entinostat, and PD-1 blockade can effectively overcome this resistance.[1][2]

In this combination, ERAP1 inhibition generates novel tumor antigens. Entinostat, an HDAC inhibitor, upregulates the expression of MHC class I molecules on the tumor cell surface, ensuring the effective presentation of these new antigens.[1][2] This increased antigen presentation, coupled with the blockade of the PD-1/PD-L1 axis, transforms the tumor microenvironment from "cold" to "hot," making it responsive to immunotherapy and leading to increased host survival.[1][2]

## Experimental Workflow for Evaluating Synergy in Neuroblastoma



Click to download full resolution via product page



Caption: Experimental workflow for investigating the synergy of ERAP1 inhibition, entinostat, and PD-1 blockade in neuroblastoma models.

# Disruption of the NKG2A-HLA-E Inhibitory Checkpoint

Beyond enhancing T-cell mediated immunity, ERAP1 inhibition can also potentiate the antitumor activity of Natural Killer (NK) cells. ERAP1 is involved in the processing of peptides presented by the non-classical MHC class I molecule HLA-E.[9] The interaction of HLA-E with the inhibitory receptor NKG2A on NK cells and some CD8+ T cells serves as an immune checkpoint, suppressing their cytotoxic function.

By inhibiting ERAP1, the repertoire of peptides presented by HLA-E is altered, which can disrupt the binding of the NKG2A receptor.[9] This disruption effectively inactivates this inhibitory checkpoint, unleashing the anti-tumor activity of NK cells and CD8+ T cells. This mechanism provides another layer of synergy, as it targets a distinct immune evasion pathway.

## Signaling Pathway: ERAP1 Inhibition and NKG2A-HLA-E Checkpoint



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Combining ERAP1 silencing and entinostat therapy to overcome resistance to cancer immunotherapy in neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining ERAP1 silencing and entinostat therapy to overcome resistance to cancer immunotherapy in neuroblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical data on first-in-class ERAP1 inhibitors presented at SITC [greywolftherapeutics.com]
- 5. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the aminopeptidase ERAP enhances antitumor immunity by disrupting the NKG2A-HLA-E inhibitory checkpoint. | Broad Institute [broadinstitute.org]
- To cite this document: BenchChem. [ERAP1 Inhibition: A Synergistic Partner in Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671607#does-erap1-in-1-show-synergy-with-other-cancer-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com